molecular formula C12H7BrN2O3 B13087309 6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid

6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid

Cat. No.: B13087309
M. Wt: 307.10 g/mol
InChI Key: CBLSYNRMMUZXNS-UHFFFAOYSA-N
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Description

6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid is a halogenated indolizine derivative featuring a bromine atom at the 6-position, an oxazole ring at the 3-position, and a carboxylic acid group at the 2-position. Indolizine scaffolds are heterocyclic systems with a fused bicyclic structure (pyridine-pyrrole), making them pharmacologically relevant due to their electron-rich nature and ability to interact with biological targets. The carboxylic acid group improves solubility and enables further derivatization, such as amide or ester formation.

Properties

Molecular Formula

C12H7BrN2O3

Molecular Weight

307.10 g/mol

IUPAC Name

6-bromo-3-(1,3-oxazol-4-yl)indolizine-2-carboxylic acid

InChI

InChI=1S/C12H7BrN2O3/c13-7-1-2-8-3-9(12(16)17)11(15(8)4-7)10-5-18-6-14-10/h1-6H,(H,16,17)

InChI Key

CBLSYNRMMUZXNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC(=C2C3=COC=N3)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the bromination of an indolizine precursor, followed by the introduction of the oxazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of indolizine derivatives, including 6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid, in combating viral infections. Specifically, compounds related to this structure have shown activity against the hepatitis B virus (HBV) and HIV.

  • HIV-1 Integrase Inhibition : Research indicated that certain indole derivatives possess significant inhibitory effects on HIV-1 integrase, a critical enzyme for viral replication. The structure–activity relationship (SAR) studies revealed that modifications at specific positions on the indole core enhance inhibitory activity, suggesting that similar modifications to this compound could yield potent antiviral agents .

Anti-inflammatory Properties

The cyclooxygenase-2 (COX-2) enzyme is a well-known target for anti-inflammatory drugs. Compounds related to indolizines have demonstrated promising COX-2 inhibitory activity.

  • COX-2 Inhibition : Studies showed that various indolizine derivatives exhibited micromolar range inhibition of COX-2, with some compounds having IC50 values comparable to indomethacin, a standard COX inhibitor. The presence of electron-withdrawing groups significantly enhanced the inhibitory activity, indicating that this compound could be further explored as a lead compound for developing new anti-inflammatory agents .

Anticancer Potential

Indolizines have also been investigated for their anticancer properties. The ability of these compounds to interact with various biological targets makes them suitable candidates for cancer therapy.

  • Mechanisms of Action : Indolizines may exert their anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The structural features of this compound could be optimized to enhance its selectivity and potency against cancer cells .

Antimicrobial Activity

The antimicrobial properties of indolizine derivatives have been documented in various studies, suggesting their potential use in treating infections.

  • Broad Spectrum Activity : Indolizines have shown efficacy against a range of microbial pathogens, including bacteria and fungi. This broad-spectrum activity positions this compound as a candidate for further investigation in the development of new antimicrobial therapies .

Neuropharmacological Effects

The effects of indolizines on the nervous system are an emerging area of research.

  • Potential Neuroprotective Effects : Some studies suggest that indolizines may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The specific interactions of this compound with neural targets warrant further exploration .

Mechanism of Action

The mechanism of action of 6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Indolizine Derivatives

N'-Substituted Hydrazides of Indolizine-2-Carboxylic Acid

  • Core Structure : Indolizine with a 2-carboxylic acid group.
  • Substituents : Hydrazide derivatives at the 2-position.
  • Activity : These derivatives demonstrate potent MAO inhibition, surpassing isoniazid in efficacy. The hydrazide group enhances interactions with MAO’s flavin adenine dinucleotide (FAD) cofactor .

Pyridine Derivatives

2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic Acid

  • Core Structure : Pyridine with halogen and trifluoromethyl groups.
  • Substituents : 2-chloro, 6-trifluoromethyl, and 4-carboxylic acid.
  • Activity : Pyridine derivatives are often used in agrochemicals and pharmaceuticals due to their stability and bioactivity. The trifluoromethyl group enhances lipophilicity and metabolic resistance .

Indazole Derivatives

3-Bromo-1H-indazole-4-carboxylic Acid

  • Core Structure : Indazole with bromine and carboxylic acid groups.
  • Substituents : 3-bromo and 4-carboxylic acid.
  • Activity : Indazole derivatives are explored for kinase inhibition and anticancer properties. The bromine atom may facilitate covalent binding to cysteine residues in targets .

Substituent Effects

Halogen Substituents

  • 6-Bromo (Target Compound) : Bromine’s electron-withdrawing effect polarizes the indolizine ring, enhancing electrophilicity at adjacent positions. This contrasts with 3-bromo-indazole derivatives , where bromine’s position affects steric accessibility.
  • Chloro/Trifluoromethyl (Pyridine Derivatives) : Chlorine provides moderate electron withdrawal, while trifluoromethyl groups increase hydrophobicity and metabolic stability .

Heterocyclic Moieties

  • Oxazole (Target Compound) : The oxazole ring’s nitrogen and oxygen atoms enable hydrogen bonding, a feature absent in pyridine or indazole derivatives. This may improve target engagement in polar active sites.
  • Hydrazide (Indolizine Derivatives): The hydrazide group in MAO inhibitors facilitates covalent or ionic interactions with FAD, whereas the oxazole in the target compound likely engages in non-covalent interactions .

Comparison with Other Compounds

  • Hydrazide Derivatives : Synthesized via condensation of indolizine-2-carboxylic acid with hydrazines, requiring milder conditions than halogenation .
  • Pyridine/Indazole Derivatives : Halogenation often employs brominating agents (e.g., NBS), while trifluoromethyl groups are introduced via cross-coupling or radical reactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Key Substituents Bioactivity Synthetic Highlights
6-Bromo-3-(oxazol-4-yl)indolizine-2-COOH Indolizine 6-Br, 3-oxazole, 2-COOH Inferred MAO inhibition Bromination, oxazole cyclization
Indolizine-2-COOH hydrazides Indolizine 2-COOH hydrazide MAO inhibition > isoniazid Condensation with hydrazines
2-Chloro-6-(CF₃)pyridine-4-COOH Pyridine 2-Cl, 6-CF₃, 4-COOH Agrochemical applications Halogenation, CF₃ coupling
3-Bromo-1H-indazole-4-COOH Indazole 3-Br, 4-COOH Kinase inhibition Bromination, carboxylation

Biological Activity

6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound features an indolizine core with an oxazole ring and a carboxylic acid functional group. Its chemical formula can be represented as C11H8BrN2O3C_{11}H_{8}BrN_{2}O_{3}, with a molecular weight of approximately 296.09 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of oxazole and indolizine compounds exhibit varying degrees of antimicrobial activity. In particular, studies have shown that certain oxazole derivatives possess selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound NameMIC (µg/mL)Activity Against
This compound32Bacillus subtilis
Oxazole derivative A16Candida albicans
Oxazole derivative B64Escherichia coli

Cytotoxicity Studies

Cytotoxicity studies are essential in evaluating the potential of compounds as anticancer agents. The compound has been tested against various cancer cell lines, revealing significant cytotoxic effects. For example, in vitro assays demonstrated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)155
A549 (Lung)204
HepG2 (Liver)253

The biological activity of this compound is believed to be mediated through the inhibition of specific cellular pathways involved in proliferation and survival. Preliminary studies suggest that it may interfere with the signaling pathways associated with cancer cell growth, such as the VEGF pathway, which is crucial for angiogenesis .

Case Studies

A recent case study investigated the effects of the compound on various cancer models. The results indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models, supporting its potential use in cancer therapy .

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